



Application Note: Gas Chromatography-Mass Spectrometry Analysis of Perfluorotridecanoic Acid (PFTrDA)

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Compound of Interest		
Compound Name:	Perfluorotridecanoic acid	
Cat. No.:	B106133	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Perfluorotridecanoic acid** (PFTrDA) is a long-chain perfluorocarboxylic acid (PFCA), a subclass of per- and polyfluoroalkyl substances (PFAS). Due to their chemical stability, these "forever chemicals" are persistent in the environment and can bioaccumulate, necessitating sensitive and reliable analytical methods for their detection. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for PFAS analysis, gas chromatography-mass spectrometry (GC-MS) offers a robust and cost-effective alternative.[1] However, PFCAs like PFTrDA are non-volatile carboxylic acids and require a chemical derivatization step to convert them into more volatile forms suitable for GC analysis.[2][3] This application note provides detailed protocols for the extraction, derivatization, and subsequent GC-MS analysis of PFTrDA from aqueous matrices.

Principle The overall workflow involves the extraction and concentration of PFTrDA from the sample matrix, typically using Solid Phase Extraction (SPE). The carboxylic acid functional group of PFTrDA is then chemically modified through derivatization (e.g., amidation or esterification) to increase its volatility and thermal stability.[2] The resulting derivative is then separated and detected using a GC-MS system.

Experimental Protocols

1. Apparatus and Materials



- Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet and a
 mass selective detector (e.g., single quadrupole, triple quadrupole, or Q-TOF).
- GC Column: Mid-polar capillary column, such as Agilent DB-624 (30 m \times 0.25 mm, 1.4 μ m) or Restek Rtx-200ms.[4][5][6]
- Solid Phase Extraction (SPE) System: SPE manifold and cartridges (e.g., Weak Anion Exchange, WAX).
- Evaporation System: Nitrogen evaporator with a water bath.
- Vials: Polypropylene autosampler vials.
- Reagents and Standards:
 - Perfluorotridecanoic acid (PFTrDA) standard
 - Internal standards (Isotopically labeled PFTrDA)
 - Solvents: Methanol, Acetonitrile, Ethyl Acetate (HPLC or LC-MS grade)
 - Reagent Water (PFAS-free)
 - Derivatization Reagents (see Protocol 2)
 - Anhydrous Sodium Sulfate
- 2. Protocol 1: Sample Preparation via Solid Phase Extraction (SPE) This protocol is a general procedure for extracting PFCAs from aqueous samples like drinking or surface water using Weak Anion Exchange (WAX) cartridges.
- Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading: Load 250-500 mL of the aqueous sample (spiked with an internal standard)
 onto the cartridge at a flow rate of approximately 5-10 mL/min.



- Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences. Dry the cartridge thoroughly under vacuum for 10-15 minutes.
- Elution: Elute the analytes from the cartridge using two aliquots of 4 mL of a 2% ammoniated methanol solution into a polypropylene collection tube.
- Concentration: Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40-50°C. The sample is now ready for derivatization.
- 3. Protocol 2: Derivatization Procedures Derivatization is a critical step for making PFTrDA amenable to GC analysis.[7] Two common approaches are detailed below.

Method A: Amidation using 2,4-difluoroaniline (DFA)[2] This method converts PFCAs into stable anilide derivatives.

- To the 0.5 mL concentrated extract, add 1 mL of ethyl acetate.
- Add 100 μL of 2,4-difluoroaniline (DFA) solution (10 mg/mL in ethyl acetate).
- Add 100 μL of N,N'-dicyclohexylcarbodiimide (DCC) solution (10 mg/mL in ethyl acetate) to initiate the reaction.
- Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.
- Add 1 mL of reagent water and vortex to quench the reaction and extract the derivative into the ethyl acetate layer.
- Centrifuge to separate the layers and transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
- Transfer the final extract to a GC vial for analysis.

Method B: Rapid Esterification using Diphenyl Diazomethane[8] This is a newer, faster method that converts PFCAs to their diphenylmethyl esters.

 To the 0.5 mL concentrated extract, add 0.5 mL of a 2 mg/mL solution of diphenyl diazomethane in acetone.



- Vortex the mixture. The reaction is typically complete in under 1 minute, indicated by the disappearance of the pink color. If the color persists, the derivatizing reagent is in excess. If it disappears, add small additional aliquots until a faint pink color remains.
- Quench any excess reagent by adding a small drop of formic acid until the pink color disappears.
- The sample is now ready for direct injection into the GC-MS.
- 4. Protocol 3: GC-MS Instrumental Analysis The following are general starting parameters. Optimization may be required based on the specific instrument and column used.

Parameter	Setting	
GC System	Agilent 8890 GC or equivalent	
Column	Agilent DB-624 (30 m x 0.25 mm, 1.4 μm)[4][6]	
Inlet	Splitless Mode	
Inlet Temperature	280 °C[9]	
Injection Volume	1 μL	
Carrier Gas	Helium at 1.2 mL/min (constant flow)[6]	
Oven Program	Initial: 50°C, hold for 2 minRamp 1: 5°C/min to 188°CRamp 2: 15°C/min to 300°C, hold for 5 min[9]	
MS System	Agilent 7010 QQQ or 7250 Q-TOF MS	
Ionization Mode	Electron Impact (EI) at 70 eV[6]	
Source Temperature	250 °C[6]	
Quadrupole Temp	150 °C[6]	
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan	

Data Presentation

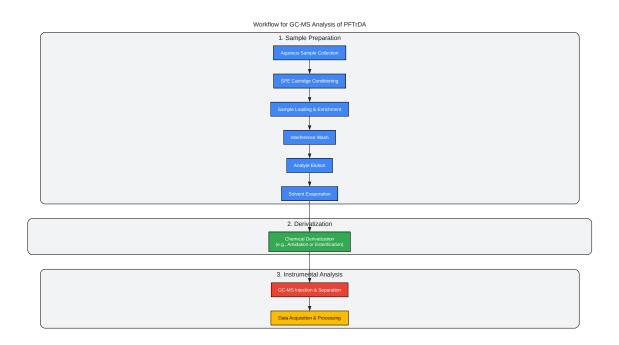


Table 1: Summary of Quantitative Performance Data for PFCA Analysis by GC-MS

Analyte(s)	Derivatizati on Method	Matrix	Limit of Detection (LOD/MDL)	Recovery (%)	Reference
C4-C12 PFCAs	Amidation (DFA/DCC)	Water	1.14–6.32 μg/L (LOD)	Not Reported	[2]
C2-C14 PFCAs	Esterification (Diphenyl Diazomethan e)	Aqueous Samples	0.06–14.6 pg/mL (MDL)	83 - 130%	[8]
PFCAs, FTOHs	Thermal Desorption (No Derivatization)	Food Contact Materials	Low pg range (LOD)	Not Applicable	[5]
PFOA	Esterification (Benzyl bromide)	Plasma, Urine	0.1–1.0 μg/mL (LOD)	Not Reported	[7]

Visualizations





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Caption: Experimental workflow for PFTrDA analysis.

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